REACTION_SMILES
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[Br:5][c:6]1[cH:7][cH:8][c:9]2[c:13]([cH:14]1)[C:12](=[O:15])[CH2:11][CH2:10]2.[CH3:16][S:17](=[O:18])(=[O:19])[OH:20].[Cl:21][CH2:22][Cl:23].[N-:2]=[N+:3]=[N-:4].[Na+:1]>>[NH:2]1[CH2:11][CH2:10][c:9]2[cH:8][cH:7][c:6]([Br:5])[cH:14][c:13]2[C:12]1=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccc(Br)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1NCCc2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |